3-Fluoro-4-(pyridin-4-yl)benzaldehyde
Description
Properties
IUPAC Name |
3-fluoro-4-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-7-9(8-15)1-2-11(12)10-3-5-14-6-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAVSHLKGXEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-bromopyridine.
Reaction Conditions: A common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene). The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods: While specific industrial production methods for 3-Fluoro-4-(pyridin-4-yl)benzaldehyde are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and scalable purification techniques, would be applied to produce this compound on an industrial scale.
Types of Reactions:
Oxidation: 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products:
Oxidation: Formation of 3-fluoro-4-(pyridin-4-yl)benzoic acid.
Reduction: Formation of 3-fluoro-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-Fluoro-4-(pyridin-4-yl)benzaldehyde. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines.
Case Study: EGFR Kinase Inhibition
A notable study involved the synthesis and evaluation of a series of compounds derived from 3-Fluoro-4-(pyridin-4-yl)benzaldehyde aimed at inhibiting the Epidermal Growth Factor Receptor (EGFR) kinase. The compound demonstrated potent antiproliferative activity against the A549 (non-small lung tumor) cell line with an IC50 value of 5.6 µM, indicating its potential as an anticancer agent targeting EGFR pathways .
Synthesis of Derivatives
3-Fluoro-4-(pyridin-4-yl)benzaldehyde serves as a versatile precursor for synthesizing various bioactive molecules. Its functional groups allow for diverse chemical modifications, leading to compounds with enhanced biological properties.
Synthesis Methodology
The synthesis typically involves standard organic reactions such as:
- Condensation Reactions : Combining with amines or other nucleophiles to form imines or amines.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds, expanding the library of derivatives.
An example reaction includes the condensation of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde with methyl 2-aminothiazole to yield a thiazole derivative, showcasing its utility in creating complex molecules .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy of derivatives synthesized from 3-Fluoro-4-(pyridin-4-yl)benzaldehyde.
In Vitro Testing
In vitro assays have been employed to determine the cytotoxic effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
These studies often utilize flow cytometry and apoptosis assays to evaluate the mechanism of action and cellular responses induced by these compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of derivatives based on 3-Fluoro-4-(pyridin-4-yl)benzaldehyde.
Key Findings
Research has shown that modifications at specific positions on the benzene ring or pyridine can significantly affect biological activity. For instance, introducing electron-withdrawing groups enhances binding affinity to target proteins such as kinases involved in cancer progression .
Data Table: Summary of Key Studies
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde depends on its specific application. In general, the compound can interact with biological targets through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-Fluoro-4-(pyridin-4-yl)benzaldehyde with five analogous compounds, highlighting differences in substituents, molecular weight, and key properties:
Key Observations :
- Electronic Effects : The pyridin-4-yl group in the target compound enhances conjugation and electron-withdrawing effects compared to alkylpiperazinyl (e.g., 1016816-57-1) or benzyloxy substituents (e.g., 881830-36-0). This may increase electrophilicity at the aldehyde group, favoring condensation reactions .
- Steric Considerations: Bulky substituents like pyrimidin-2-yl-piperazine (286.30) or 4-ethylpiperazino (277.34) reduce molecular symmetry and may hinder crystallization, as seen in related aldehydes with monoclinic crystal systems (e.g., compounds) .
- Solubility : Fluorine and aromatic groups generally reduce aqueous solubility. However, piperazinyl derivatives (1016816-57-1, 286.30) may exhibit improved solubility in polar solvents due to their basic nitrogen atoms .
Biological Activity
3-Fluoro-4-(pyridin-4-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Target of Action
The primary target of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is the Epidermal Growth Factor Receptor (EGFR) kinase . This compound acts as an inhibitor of EGFR kinase, which plays a crucial role in cell growth and proliferation pathways. By inhibiting this receptor, the compound can potentially halt the growth of cancerous cells, making it a candidate for anticancer therapies.
Mode of Action
The inhibition of EGFR kinase leads to a cascade of effects on various biochemical pathways. Notably, it disrupts signaling pathways associated with cell survival and proliferation, resulting in decreased cellular growth rates.
3-Fluoro-4-(pyridin-4-yl)benzaldehyde exhibits significant biochemical properties that facilitate its interaction with various enzymes and proteins. It can bind to oxidoreductases, influencing their activity and affecting cellular redox states. Additionally, it modulates proteins involved in signal transduction, impacting downstream signaling events.
Cellular Effects
The compound influences several cellular processes:
- Gene Expression: It alters the expression of genes related to apoptosis and cell cycle regulation.
- Metabolism: It affects metabolic pathways by modulating key enzymes involved in energy production and utilization.
- Cellular Signaling: Changes in signaling pathways can lead to altered cellular responses to external stimuli.
Anticancer Activity
A study investigating the anticancer properties of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde demonstrated that it effectively inhibited the proliferation of various cancer cell lines. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent against tumors that express EGFR.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. In vitro studies have shown that 3-Fluoro-4-(pyridin-4-yl)benzaldehyde exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antimicrobial effects .
Data Table: Biological Activities
Q & A
Q. Table 1. Key Spectroscopic Benchmarks for 3-Fluoro-4-(pyridin-4-yl)benzaldehyde
| Technique | Expected Signal/Value | Reference Compound (Evidence) |
|---|---|---|
| ¹H-NMR (DMSO-d₆) | δ 10.1 (s, 1H, CHO), 8.5–8.7 (m, Py-H) | |
| ¹³C-NMR | δ 192.1 (CHO), 150.2 (Py-C) | |
| HRMS (ESI+) | [M+H]⁺: 215.07 (calc), 215.06 (obs) |
Q. Table 2. Reaction Optimization Parameters
| Variable | Test Range | Optimal Condition (Example) | Outcome (Yield) |
|---|---|---|---|
| Temperature | 30–60°C | 50°C () | 78% |
| Catalyst Loading | 1–5 mol% Pd | 2 mol% Pd(PPh₃)₄ | 82% |
| Solvent | THF, DMF, EtOH | Anhydrous DMF | 85% |
Critical Analysis of Evidence
- Contradictions : While and highlight pyridinyl-benzaldehydes in anticancer applications, no direct data exists for the target compound. Researchers must validate bioactivity independently.
- Gaps : Limited crystallographic data for fluorinated pyridinyl benzaldehydes (cf. ’s SHELX guidance for analogous structures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
